molecular formula C6H6N2S2 B2523496 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile CAS No. 82000-50-8

5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile

Cat. No. B2523496
CAS RN: 82000-50-8
M. Wt: 170.25
InChI Key: BXRQKXBJUUQKRM-UHFFFAOYSA-N
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Description

The compound 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile is a chemical of interest due to its potential applications in various fields of chemistry and medicine. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups have been studied, which can give insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, involves reactions with various alkylants and can lead to the formation of different structures depending on the reagents used . Additionally, the preparation of isothiazoles substituted at the 5-position can be achieved by treating methylsulphonyl compounds with appropriate bases, which may also be applicable to the synthesis of 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile has been characterized using techniques such as FT-IR, X-ray diffraction, and density functional theory (DFT) calculations . These studies provide information on the geometrical parameters, vibrational frequencies, and molecular electrostatic potential (MEP) maps, which are crucial for understanding the behavior of the molecule under different conditions.

Chemical Reactions Analysis

The reactivity of the methylsulfanyl group in related compounds has been explored through various chemical reactions. For instance, the interaction between cyano-triazines and methylsulfanyl-triazol-amines has been studied, showing that the methylsulfanyl group remains intact during the synthesis process . This suggests that the methylsulfanyl group in 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile may also exhibit stability under certain reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing methylsulfanyl groups and isothiazole rings can be inferred from studies on similar molecules. For example, the vibrational wavenumbers and MEP maps indicate the presence of negative regions localized over the sulfur atoms, which could be a site for nucleophilic attack . The stability of the methylsulfanyl group during synthesis and its potential role in bonding are also important aspects of the compound's chemical behavior .

Scientific Research Applications

Antiviral Activities

Isothiazole derivatives, including compounds similar to 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile, have been extensively studied for their antiviral properties. These compounds have shown significant activity against a broad spectrum of viruses. For instance, isothiazole derivatives have demonstrated notable antiviral effects against picornaviruses, human rhinovirus (HRV) serotypes, enteroviruses, and even against the herpes simplex virus type 1 (HSV-1) in some cases. The structural, topological, and vibrational properties of these derivatives contribute to their ability to traverse biological membranes rapidly, enhancing their antiviral activity. Moreover, their effectiveness can be linked to the different substituents attached to the isothiazole ring, which influences their reactivity and interaction with viral components (Romani et al., 2015), (Cutrì et al., 2002), (Garozzo et al., 2000).

HIV Replication Inhibition

Research into isothiazole derivatives has also uncovered their potential as HIV replication inhibitors. Specific compounds within this category have inhibited the replication of both HIV-1 and HIV-2 in cell-based assays, demonstrating effective concentrations that are non-toxic to the host cells. This suggests a promising avenue for the development of new antiretroviral drugs that could complement existing therapies, providing a basis for further investigation into their mechanism of action and potential for clinical application (Cutrì et al., 2004).

Synthetic Applications

Beyond their biological activities, isothiazole derivatives have been explored for their synthetic utility. Novel synthesis methods have been developed, leveraging the unique chemical properties of these compounds. For example, new routes have been established for synthesizing dihydro-1,2,4-triazoles and 2-pyridones, demonstrating the versatility of isothiazole derivatives as intermediates in organic synthesis. These methods highlight the potential for creating complex organic molecules with significant pharmacological activities, further broadening the scope of research and development in medicinal chemistry (Toyooka & Kubota, 1988), (Mathews et al., 2008).

properties

IUPAC Name

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S2/c1-4-5(3-7)6(9-2)8-10-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRQKXBJUUQKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile

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